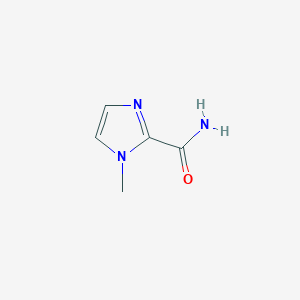
2-(Trichloromethyl)pyridine
概要
説明
2-(Trichloromethyl)pyridine is a chemical compound with the formula C6H4Cl3N . It has a molecular weight of 196.462 . It is also known as Nitrapyrin .
Synthesis Analysis
The synthesis of 2-(Trichloromethyl)pyridine or similar compounds often involves chlorination under specific conditions . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 2-(Trichloromethyl)pyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
2-(Trichloromethyl)pyridine, also known as Nitrapyrin, is used as a nitrification inhibitor and bactericide . It affects the ammonia monooxygenase (AMO) pathway, which is important for NH3 oxidation in nitrification .Physical And Chemical Properties Analysis
2-(Trichloromethyl)pyridine is a solid substance . It has a melting point range of 60 - 65 °C / 140 - 149 °F . Its solubility in water is not specified .科学的研究の応用
Organic Synthesis
- Synthesis of Heterocyclic Compounds : 2-(Trichloromethyl)pyridine is utilized in the preparation of various heterocyclic compounds. For instance, it has been used in the synthesis of pyrrolidines, which show significant biological effects and have applications in medicine, dyes, and agrochemical substances. This synthesis involves a [3+2] cycloaddition reaction with N-methyl azomethine ylide, leading to compounds like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).
Material Science
- Heat Capacity and Thermodynamic Functions : The study of the heat capacity of 2-chloro-6-(trichloromethyl)pyridine at low temperatures has provided valuable data for material science. This research contributes to understanding the thermodynamic properties of such compounds, which can be crucial for their application in various industrial processes (Tan Zhi-cheng et al., 1989).
Agricultural Chemistry
- Control of Nitrification in Soils : 2-Chloro-6-(trichloromethyl)pyridine has been investigated for its potential in controlling nitrification in soils. This aspect is particularly important in agricultural chemistry, where the regulation of nutrient release from fertilizers can significantly impact crop yield and soil health (Goring, 1962).
Additional Applications
- Preparation of 2-Chloro-6-(trichloromethyl)pyridine : Research has been conducted on the optimal conditions for preparing 2-Chloro-6-(trichloromethyl)pyridine, which is a key intermediate for various applications. This preparation involves the chlorination of 2-methylpyridine hydrochloride, with a focus on achieving high yield and purity (Huang Xiao-shan, 2009).
作用機序
Safety and Hazards
将来の方向性
The synthesis and application of trifluoromethylpyridines, which are structurally similar to 2-(Trichloromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of these compounds will be discovered in the future .
特性
IUPAC Name |
2-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQJMEHRXVENSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195931 | |
| Record name | Pyridine, 2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trichloromethyl)pyridine | |
CAS RN |
4377-37-1 | |
| Record name | 2-(Trichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO')]di-, (Rh-Rh)](/img/structure/B1594970.png)


![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)

![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)
